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Compound Name: 2H-Pyran-2-ol, tetrahydro-3-iodo-

CAS No.: 85515-57-7

Cat. No.: B13100478

Get Quote

Executive Summary
3-Iodotetrahydropyran-2-ol (3-I-THP-2-ol) is a highly versatile halohydrin intermediate utilized

extensively in carbohydrate chemistry, the synthesis of glycals, and the development of 4(5)-

hydroxyalkyl imidazole derivatives for anti-viral and anti-cancer therapeutics. Due to its nature

as a cyclic hemiacetal bearing a heavy halogen, its structural characterization requires a

nuanced understanding of stereochemical equilibria and unique nuclear magnetic resonance

(NMR) phenomena. This guide provides an in-depth analysis of the spectroscopic data and a

self-validating experimental protocol for the synthesis of 3-I-THP-2-ol.

Mechanistic and Stereochemical Causality
The synthesis of 3-I-THP-2-ol proceeds via the iodohydroxylation of 3,4-dihydro-2H-pyran

(DHP). The reaction is initiated by the electrophilic attack of an iodine source (typically N-

iodosuccinimide, NIS) on the electron-rich enol ether double bond of DHP, forming a cyclic

iodonium intermediate. Subsequent nucleophilic ring-opening by water occurs regioselectively
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at the anomeric C2 position. This regioselectivity is dictated by the thermodynamic stabilization

of the developing positive charge by the adjacent endocyclic oxygen.

Because the nucleophilic attack can occur from either face of the iodonium ion, and the

resulting hemiacetal undergoes mutarotation in solution, the final product exists as a complex

thermodynamic mixture of diastereomers (axial/equatorial iodine and

/

anomers). This stereochemical complexity is the primary driver behind its intricate
spectroscopic profile.
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Fig 1: Mechanistic pathway of DHP iodohydroxylation to 3-iodotetrahydropyran-2-ol.
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H NMR spectrum of 3-I-THP-2-ol is characterized by signal splitting and overlapping multiplets
due to the diastereomeric mixture present in solution[1].
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Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity Integration
Causality &
Structural
Rationale

C2-H

(Hemiacetal,

Major)

4.86–4.80 Doublet (d) ~1H

Strongly

deshielded by

two adjacent

oxygens. The

doublet indicates

specific axial-

axial or axial-

equatorial

coupling in the

major anomer.

C2-H

(Hemiacetal,

Minor)

4.33–4.28 Multiplet (m) ~0.5H

Represents the

minor

diastereomer/an

omer signal

resulting from

mutarotation.

C6-H

& C3-H
4.08–4.03 Multiplet (m) 2.5H

C6 protons are

deshielded by

the ring oxygen;

the C3 proton is

deshielded by

the

electronegative

iodine atom.

C6-H

(Diastereomeric)
3.63–3.59 Multiplet (m) 1H

Geminal coupling

and anomeric

shielding effects

separate this

proton from the

bulk C6/C3

signal.
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C4-H

, C5-H
2.50–1.60 Multiplet (m) 4H

Standard

aliphatic ring

protons, shielded

from the

heteroatoms.

Note: Data recorded in CDCl

at 400 MHz.

C NMR Analysis
The

C NMR spectrum provides critical insights into the electronic environment of the
tetrahydropyran ring, particularly demonstrating the "heavy atom effect" of iodine[2].

Carbon Assignment
Chemical Shift (

, ppm)

Causality & Structural
Rationale

C2 (Hemiacetal) 92.0–98.0

Anomeric carbon, highly

deshielded by the endocyclic

O-ring and the exocyclic

hydroxyl group.

C6 (Ether) 60.0–64.0
Deshielded by the adjacent

ring oxygen.

C3 (C-I) 28.0–35.0

Heavy Atom Effect: Iodine's

large, polarizable electron

cloud causes a diamagnetic

shielding effect, shifting the

carbon upfield compared to

Br/Cl analogues.

C4, C5 (Aliphatic) 22.0–32.0
Standard methylene carbons

in a tetrahydropyran ring.
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Expert Insight: While halogens like chlorine and bromine typically deshield their attached

carbons (shifting them downfield to 45–60 ppm), iodine exhibits a pronounced shielding effect.

This shifts the C3 carbon upfield to the 28.0–35.0 ppm range, acting as a definitive diagnostic

marker for 2-deoxy-2-iodo pyranosyl systems[2].

Self-Validating Experimental Protocol
The following protocol details the synthesis of 3-I-THP-2-ol via the iodohydroxylation of DHP

using NIS[3]. To ensure scientific integrity, this workflow is designed as a self-validating system

where each step contains internal analytical checkpoints.

Step 1: Preparation Suspend NIS in H2O/THF
Cool to 0 °C

Step 2: Addition Dropwise addition of DHP
Maintain 0 °C

Step 3: Reaction Stir for 3 hours
Monitor via TLC

Step 4: Workup Remove THF in vacuo
Extract with DCM

Step 5: Purification Wash with Na2S2O3 & H2O
Dry over MgSO4

Click to download full resolution via product page
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Fig 2: Self-validating experimental workflow for synthesizing 3-iodotetrahydropyran-2-ol.

Step-by-Step Methodology:
Preparation: Suspend 5.4 g of N-iodosuccinimide (NIS) in a mixture of water (1.5 mL) and

tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C using an ice-water bath.

Validation Checkpoint: The suspension should remain pale yellow. A shift to dark brown

indicates premature iodine liberation, which can lead to off-target oxidation.

Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 g) dropwise to the cooled suspension over 15

minutes.

Validation Checkpoint: The reaction is exothermic. The internal temperature must be

monitored and strictly maintained below 5 °C to prevent the thermal ring-opening of the

pyran.

Reaction: Stir the mixture for 3 hours at 0 °C.

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete

when the DHP spot (R

~0.9) disappears and a highly UV-active, I

-stainable spot (R

~0.3) emerges. An aliquot

H NMR should confirm the complete disappearance of the enol ether olefinic protons at

6.3 ppm and 4.7 ppm.

Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the

resulting aqueous residue with dichloromethane (DCM, 40 mL).

Validation Checkpoint: The phase separation must be distinct. Emulsions indicate

incomplete THF removal.

Purification: Wash the organic layer with saturated aqueous sodium thiosulfate (Na
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S

O

, 20 mL), followed by distilled water (20 mL). Dry over anhydrous MgSO

, filter, and concentrate in vacuo to yield 3-I-THP-2-ol as a pale yellow oil (yield: ~85%)[3].

Validation Checkpoint: The aqueous layer from the thiosulfate wash must be completely

colorless, confirming the chemical reduction and removal of all residual electrophilic iodine

species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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